

Preliminary Efficacy of MRT67307 Dihydrochloride: A Technical Overview

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Compound of Interest		
Compound Name:	MRT67307 dihydrochloride	
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This technical guide provides a comprehensive analysis of the preliminary efficacy of **MRT67307 dihydrochloride**, a potent and reversible dual inhibitor of TANK-binding kinase 1 (TBK1)/IkB kinase ϵ (IKK ϵ) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2). This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways affected by this compound.

Core Mechanism of Action

MRT67307 is a pyrimidine derivative that exhibits a dual inhibitory action on two critical signaling pathways. Firstly, it potently inhibits the non-canonical IkB kinases, TBK1 and IKKs, which are central to the innate immune response and inflammatory signaling.[1][2] This inhibition prevents the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for the expression of type I interferons and other interferon-stimulated genes.[1] Secondly, MRT67307 is a highly potent inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of the autophagy process.[1][3] This dual activity positions MRT67307 as a valuable tool for investigating and potentially treating diseases characterized by aberrant inflammatory responses and autophagy, such as certain cancers and autoimmune disorders.[4]

Data Presentation



The following tables summarize the quantitative data on the in vitro efficacy of MRT67307 against its primary kinase targets and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibition

Target Kinase	IC50 (nM)	ATP Concentration	Assay Type	Reference(s)
TBK1	19	0.1 mM	Cell-free	[5][6][7]
ΙΚΚε	160	0.1 mM	Cell-free	[5][6][7]
ULK1	45	Not Specified	Cell-free	[6][7]
ULK2	38	Not Specified	Cell-free	[6][7]
SIK1	250	Not Specified	Not Specified	
SIK2	67	Not Specified	Not Specified	
SIK3	430	Not Specified	Not Specified	
MARK1-4	27-52	Not Specified	Not Specified	
NUAK1	230	Not Specified	Not Specified	

Table 2: Cellular Assay Efficacy



Assay	Cell Line	MRT67307 Concentration	Effect	Reference(s)
IRF3 Phosphorylation Inhibition	Bone-marrow- derived macrophages (BMDMs)	2 μΜ	Prevents phosphorylation	[7][8]
IFNβ Production Inhibition	Macrophages	1 nM - 10 μM	Prevents production	[7][8]
Autophagy Blockade	Mouse embryonic fibroblasts (MEFs)	10 μΜ	Blocks autophagy	[7][8]
CYLD Phosphorylation Inhibition	293T cells	5 μM (4h)	Abrogates TBK1/IKKɛ- induced phosphorylation	[7][8]
Cytokine Modulation	LPS-stimulated macrophages	Not Specified	Induces IL-10; Inhibits TNF-α and IL-6	
NF-κB Activation	Mouse embryonic fibroblast (MEF) cells	Not Specified	Enhances IL-1- induced activation	

Experimental Protocols In Vitro Kinase Assay (Radiometric)

This protocol describes a cell-free assay to determine the inhibitory activity of MRT67307 against target kinases.

Materials:

• Recombinant target kinase (e.g., TBK1, IKKs, ULK1, ULK2)



- · Kinase-specific substrate
- Kinase Buffer: 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate.[8]
- [y-32P]ATP (2500 c.p.m./pmol)[8]
- MRT67307 dihydrochloride
- SDS and EDTA for reaction termination[8]
- SDS-PAGE apparatus and reagents
- Autoradiography film or digital imager

Procedure:

- Dilute the substrate and kinase in the kinase buffer.[8]
- Add MRT67307 at various concentrations to the kinase/substrate mixture.
- Initiate the reaction by adding [y-32P]ATP to a final concentration of 0.1 mM.[8]
- Incubate the reaction for 15 minutes at 30°C.[8]
- Terminate the reaction by adding SDS to a final concentration of 1.0% (w/v) and EDTA to a final concentration of 20 mM.[8]
- Heat the samples for 5 minutes at 100°C.[8]
- Separate the phosphorylated proteins by SDS-PAGE.[8]
- Detect the phosphorylated proteins by autoradiography.
- Quantify the band intensity to determine the IC50 of MRT67307.

Cellular Autophagy Induction and Inhibition Assay



This protocol outlines the methodology to assess the effect of MRT67307 on autophagy in a cellular context.

Materials:

- Mouse embryonic fibroblasts (MEFs) or other suitable cell line
- Complete growth medium (e.g., DMEM with 10% fetal bovine serum and penicillin/streptomycin)[8]
- Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy[8]
- MRT67307 dihydrochloride
- Bafilomycin A1 (positive control for autophagy inhibition)[8]
- Lysis buffer
- Antibodies for Western blotting (e.g., anti-LC3, anti-p62, anti-phospho-ATG13)

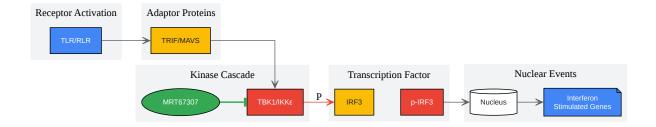
Procedure:

- Culture MEFs to approximately 75% confluency at 37°C in a 5% CO₂ incubator.[8]
- To induce autophagy, wash the cells twice with EBSS and then incubate in EBSS for 1 hour. For control cells, maintain in complete medium.[8]
- During the 1-hour incubation, treat the cells with either vehicle (e.g., DMSO), 10 μ M MRT67307, or 50 nM bafilomycin A1.[8]
- After treatment, lyse the cells and collect the protein lysates.
- Perform immunoblotting with the indicated antibodies to assess the levels of autophagy markers. An increase in the lipidated form of LC3 (LC3-II) and a decrease in p62 are indicative of autophagy induction. Inhibition of these changes by MRT67307 demonstrates its anti-autophagic activity.

Mandatory Visualization



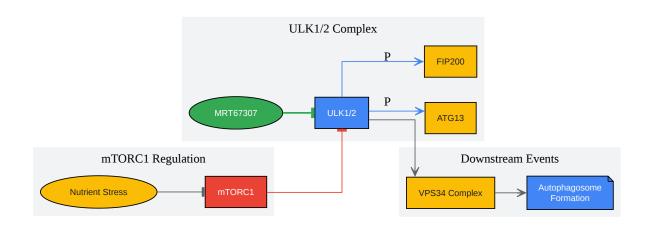
TBK1/IKKε Signaling Pathway



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Caption: MRT67307 inhibits TBK1/IKKs, blocking IRF3 phosphorylation.

ULK1/2-Mediated Autophagy Pathway

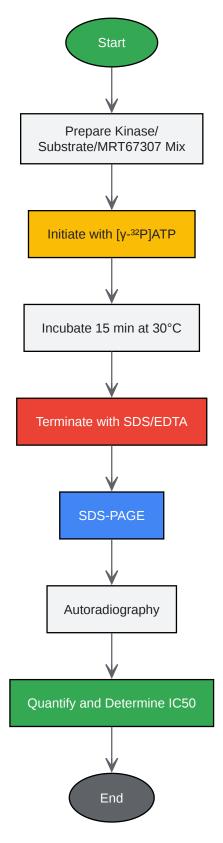


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Caption: MRT67307 inhibits ULK1/2, a key initiator of autophagy.



Experimental Workflow: In Vitro Kinase Inhibition Assay



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Caption: Workflow for determining kinase inhibition by MRT67307.

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